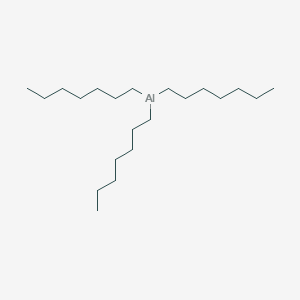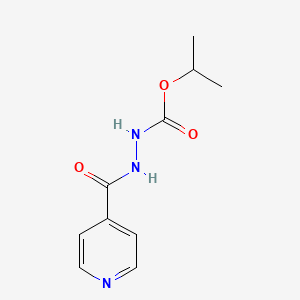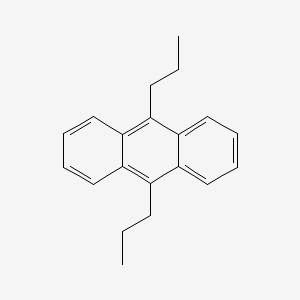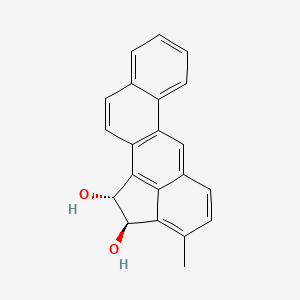
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative. It is known for its complex structure, which includes multiple fused aromatic rings and a dihydrodiol moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the metabolic activation of certain carcinogens .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- typically involves the reduction of the corresponding epoxide. The epoxide can be prepared through the oxidation of Benz(j)aceanthrylene-3-methyl- using peracids such as m-chloroperbenzoic acid. The reduction of the epoxide to the dihydrodiol can be achieved using catalytic hydrogenation or chemical reduction methods with reagents like sodium borohydride .
Industrial Production Methods: the general approach would involve large-scale oxidation and reduction processes, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- can undergo further oxidation to form quinones and other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Hydrocarbon forms.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- has several scientific research applications:
作用機序
The mechanism of action of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- involves its metabolic activation to reactive intermediates that can form covalent bonds with DNA. This process is mediated by enzymes such as cytochrome P450, which oxidize the compound to form epoxides and dihydrodiols. These reactive intermediates can then interact with DNA, leading to the formation of DNA adducts and potential mutagenic effects .
類似化合物との比較
- Benz(j)aceanthrylene, 3-methyl-
- 1,2-Dehydro-3-methylcholanthrene
- 3-Methylcholanthrylene
- 3-Methylbenz(j)aceanthrylene
Comparison: Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is unique due to its dihydrodiol moiety, which plays a crucial role in its metabolic activation and interaction with DNA. Similar compounds, such as Benz(j)aceanthrylene, 3-methyl-, lack this dihydrodiol group and therefore have different metabolic pathways and biological activities .
特性
CAS番号 |
132342-17-7 |
|---|---|
分子式 |
C21H16O2 |
分子量 |
300.3 g/mol |
IUPAC名 |
(1R,2R)-3-methyl-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol |
InChI |
InChI=1S/C21H16O2/c1-11-6-7-13-10-16-14-5-3-2-4-12(14)8-9-15(16)19-18(13)17(11)20(22)21(19)23/h2-10,20-23H,1H3/t20-,21-/m1/s1 |
InChIキー |
MSPGUHVGYWHMPY-NHCUHLMSSA-N |
異性体SMILES |
CC1=C2[C@H]([C@@H](C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
正規SMILES |
CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


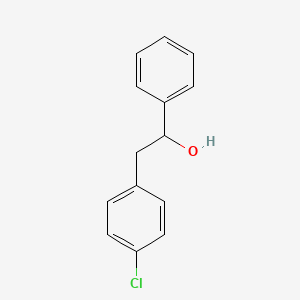
![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
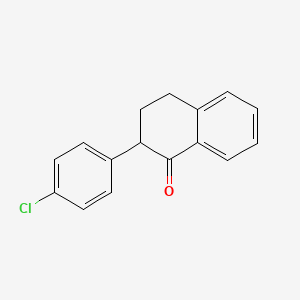
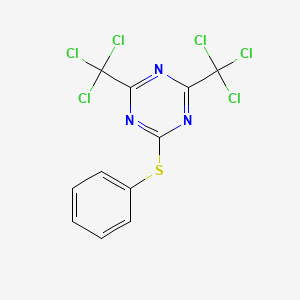
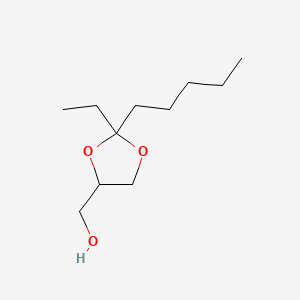
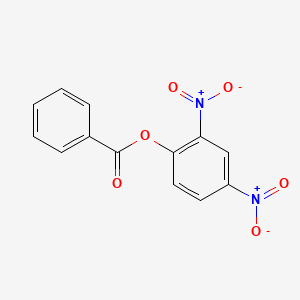
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
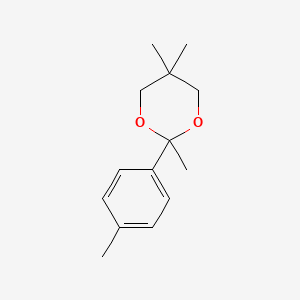
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
